6-nitro-1-palmitoylindoline
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Overview
Description
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, which are structurally similar to the compound you mentioned. These include modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and computational methods like density functional theory (DFT) and time-dependent DFT .Chemical Reactions Analysis
Nitro compounds have been found to exhibit diverse reactivity. They have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical and Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Nitro compounds are known for their high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(6-nitro-2,3-dihydroindol-1-yl)hexadecan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(27)25-19-18-21-16-17-22(26(28)29)20-23(21)25/h16-17,20H,2-15,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDYQCDFXRMBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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